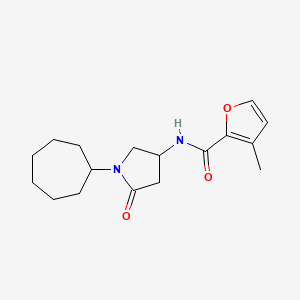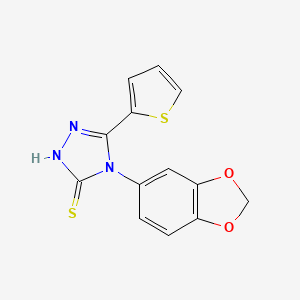
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide, also known as CPP-115, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. Inhibition of this enzyme leads to increased levels of GABA, which can have a calming effect on the brain and may be useful in the treatment of various neurological disorders.
Mécanisme D'action
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide exerts its effects by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide increases GABA levels in the brain, leading to increased inhibition of neuronal activity and a calming effect on the brain.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels in the brain, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been shown to have other biochemical and physiological effects. For example, in animal studies, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been shown to increase levels of the neuropeptide galanin, which has been implicated in various neurological disorders. Additionally, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been shown to increase levels of the neurotransmitter glutamate in the brain, which may have implications for its use as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide is its potency as a GABA aminotransferase inhibitor, which allows for lower doses to be used in preclinical studies. Additionally, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been shown to have a favorable safety profile in animal studies. However, one limitation of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide. One area of interest is its potential use in the treatment of anxiety disorders, as preclinical studies have shown promising results. Additionally, there is ongoing research into the use of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide in the treatment of addiction, specifically cocaine addiction. Furthermore, there is interest in developing more potent and longer-lasting GABA aminotransferase inhibitors based on the structure of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide.
Méthodes De Synthèse
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide can be synthesized using a multi-step process starting with the reaction of 2-furoic acid with 1,1'-carbonyldiimidazole to form the corresponding imidazole ester. This intermediate is then reacted with cycloheptylamine and sodium hydride to form the desired product, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide.
Applications De Recherche Scientifique
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been shown to reduce anxiety-like behavior in animal models and may have potential as an anxiolytic agent. Furthermore, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been studied for its potential use in the treatment of addiction, specifically cocaine addiction, as it has been shown to reduce cocaine-seeking behavior in animal models.
Propriétés
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12-8-9-22-16(12)17(21)18-13-10-15(20)19(11-13)14-6-4-2-3-5-7-14/h8-9,13-14H,2-7,10-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUSUINEVZNJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2CC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B6121231.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6121238.png)
![7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121252.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-N-(3-fluorophenyl)-3-piperidinamine](/img/structure/B6121255.png)
![2-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6121271.png)

![N-(4-isopropylphenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B6121281.png)
![ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6121287.png)
![1-[2-(3-chlorophenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6121297.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-thienyl)propanamide](/img/structure/B6121302.png)
![7-(cyclopropylmethyl)-2-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121316.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B6121319.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-propene-1-sulfonamide](/img/structure/B6121321.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone](/img/structure/B6121325.png)